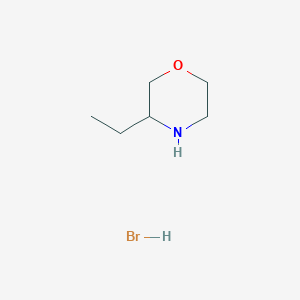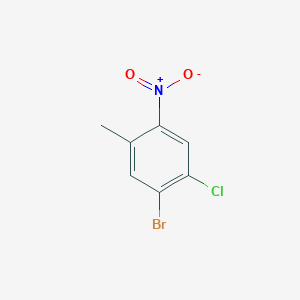
1-Bromo-2-chloro-5-methyl-4-nitrobenzene
Vue d'ensemble
Description
1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a chemical compound with the molecular formula C7H5BrClNO2 . It has a molecular weight of 250.48 g/mol . The IUPAC name for this compound is 1-bromo-2-chloro-4-methyl-5-nitrobenzene .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, chloro, methyl, and nitro groups . The InChI code for this compound is 1S/C7H5BrClNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.48 g/mol . It has a computed XLogP3-AA value of 3.4, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . Its topological polar surface area is 45.8 Ų .Applications De Recherche Scientifique
Anisotropic Displacement Parameters
1-Bromo-2-chloro-5-methyl-4-nitrobenzene, a compound related to 1-(halomethyl)-3-nitrobenzene, has been studied for its anisotropic displacement parameters. Research by Mroz et al. (2020) explored these parameters using both first principles and X-ray diffraction experiments. This study provides valuable insights into the structural dynamics of similar compounds, emphasizing the complexities encountered in the experimental analysis of such chemicals (Mroz, Wang, Englert, & Dronskowski, 2020).
Nucleophilic Aromatic Substitution Reactions
The compound's related structures have been involved in nucleophilic aromatic substitution reactions. A study by Gold et al. (1980) investigated the reaction of o-bromo- and p-chloro-nitrobenzenes with sodium borohydride in solutions, revealing the formation of nitrobenzene and demonstrating aromatic hydrogen exchange. This research provides an understanding of the reactivity of similar halogenated nitrobenzenes and their potential in chemical synthesis (Gold, Miri, & Robinson, 1980).
Metabolic Fate in Organisms
Research on halogenonitrobenzenes, including compounds similar to this compound, has explored their metabolic fate in organisms like rabbits. A study by Bray et al. (1958) indicated the transformation of such compounds into mercapturic acids, providing insights into their biotransformation and potential environmental and biological impacts (Bray, James, & Thorpe, 1958).
Magnetic Resonance Spectroscopy Studies
The magnetic resonance properties of similar nitrobenzene derivatives have been studied, providing insights into their chemical structure and behavior. Research by Beltrame et al. (1975) investigated the effects of methyl substituents on the NMR spectra of aromatic protons in nitrobenzene derivatives, enhancing our understanding of their electronic properties and molecular dynamics (Beltrame, Carniti, Lai, & Viglino, 1975).
Role in Polymer Solar Cells
The application of related compounds in improving the efficiency of polymer solar cells has been studied. A study by Fu et al. (2015) demonstrated that adding a fluorescent inhibitor similar to this compound to the active layer of polymer solar cells can significantly enhance power conversion efficiency. This highlights the potential of these compounds in renewable energy technologies (Fu et al., 2015).
Reactivity in Ionic Liquids
The reactivity of similar radical anions in ionic liquids has been explored, which is essential for understanding their behavior in different solvents. Research by Ernst et al. (2013) on the radical anions of 1-bromo-4-nitrobenzene in ionic liquids revealed distinct behaviors compared to conventional solvents, providing insights into solvent effects on chemical reactivity (Ernst, Ward, Norman, Hardacre, & Compton, 2013).
Safety and Hazards
This compound is considered hazardous. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, clothing, and eye/face protection . It has been classified as having acute toxicity when ingested, and it can cause skin and eye irritation .
Mécanisme D'action
Target of Action
Like many benzene derivatives, it may interact with various enzymes and proteins within the cell, altering their function and leading to downstream effects .
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This compound may also undergo nucleophilic reactions, characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion .
Biochemical Pathways
Benzene derivatives can participate in various reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to the formation of new compounds, potentially affecting various biochemical pathways.
Pharmacokinetics
Factors such as its solubility, stability, and molecular weight (250.48 g/mol ) would play a role in its absorption and distribution within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene. For instance, its stability is reported to be optimal when stored in a dry environment at 2-8°C . Furthermore, its solubility in water and organic solvents could affect its distribution in different environments .
Propriétés
IUPAC Name |
1-bromo-2-chloro-5-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHVMSQOHKXEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)
![3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376336.png)

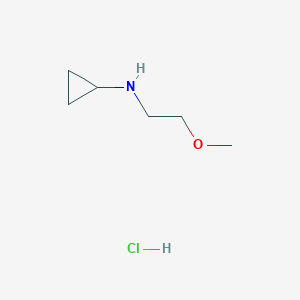
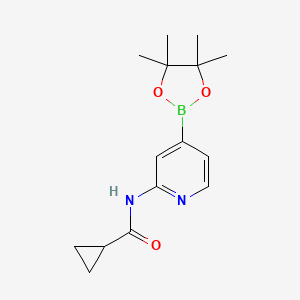

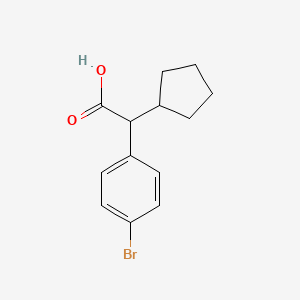


![1-Benzyl-1-azaspiro[4.5]decan-8-one](/img/structure/B1376351.png)

